An In-depth Technical Guide to Boc-NH-PEG4-Acid: Structure, Properties, and Applications in Drug Development
An In-depth Technical Guide to Boc-NH-PEG4-Acid: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-NH-PEG4-acid, a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug development. We will delve into its core structure, physicochemical properties, and its pivotal role in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use are also provided to facilitate its practical application in a research setting.
Core Structure and Properties of Boc-NH-PEG4-Acid
Boc-NH-PEG4-acid is a versatile chemical tool characterized by three key functional components: a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique arrangement allows for a controlled and sequential conjugation strategy, making it a valuable asset in multi-step organic synthesis.[1][2]
The Boc-protected amine offers a stable, temporary shield for the amine group.[1] This protecting group is robust under various reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine for subsequent conjugation.[1][3] This orthogonality is a cornerstone of its utility in complex bioconjugate synthesis.
The PEG4 spacer is a hydrophilic chain of four repeating ethylene (B1197577) glycol units. This component enhances the aqueous solubility of the molecule and any conjugate it is a part of, which is particularly beneficial for poorly soluble drugs.[4][5] The PEG linker can also reduce steric hindrance and potentially lower the immunogenicity of the final bioconjugate.[1][6]
The terminal carboxylic acid provides a reactive handle for conjugation to primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies. This reaction is typically facilitated by carbodiimide (B86325) chemistry, often using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[1][7]
Physicochemical and Quantitative Data
The key properties of a common variant of Boc-NH-PEG4-acid are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₃₁NO₈ | [5][8] |
| Molecular Weight | 365.42 g/mol | [5][8] |
| CAS Number | 756525-91-4 | [5][8] |
| Appearance | Colorless to light yellow liquid or waxy solid | [1][2] |
| Purity | Typically ≥95% | [2][9] |
| Solubility | Soluble in organic solvents (DCM, DMF, DMSO) and has some aqueous solubility. | [1] |
| Storage Conditions | -20°C for long-term storage. | [2] |
Applications in Drug Development
The unique trifunctional structure of Boc-NH-PEG4-acid makes it a highly sought-after linker in the development of targeted therapeutics.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells.[6] The linker connecting the antibody and the drug is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[6] Boc-NH-PEG4-acid serves as an effective linker in ADC construction.[10][11] The carboxylic acid can be used to attach the linker to the antibody, and after deprotection of the Boc group, the newly exposed amine can be conjugated to the cytotoxic payload.[1][6]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific disease-causing proteins.[12] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[12] The linker's length and composition are crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[12] Boc-NH-PEG4-acid is a valuable building block for PROTAC synthesis due to its defined length, flexibility, and the synthetic handles it provides for the sequential attachment of the two ligands.[10][12]
Experimental Protocols
The following are detailed methodologies for the key experimental procedures involving Boc-NH-PEG4-acid. These should be considered as general guidelines and may require optimization for specific applications.
Activation of Carboxylic Acid with EDC/NHS
This protocol describes the formation of an amine-reactive NHS ester from the terminal carboxylic acid of Boc-NH-PEG4-acid.
Materials:
-
Boc-NH-PEG4-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
For aqueous reactions: Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature. Prepare stock solutions of Boc-NH-PEG4-acid, EDC, and NHS in anhydrous DMF or DMSO. For aqueous reactions, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.[7]
-
Activation Reaction:
-
In an organic solvent: Dissolve Boc-NH-PEG4-acid (1 equivalent) in anhydrous DMF or DMSO. Add EDC (1.5 equivalents) and NHS (1.2 equivalents).[7] Stir the mixture at room temperature for 15-30 minutes.[7]
-
In an aqueous buffer: In a microcentrifuge tube, combine the Boc-NH-PEG4-acid solution with EDC and Sulfo-NHS in Activation Buffer. A common starting molar ratio is 1:1.5:1.2 (linker:EDC:Sulfo-NHS).[7] Incubate at room temperature for 15 minutes.[7]
-
-
Usage: The resulting activated Boc-NH-PEG4-NHS ester solution should be used immediately for the subsequent amine coupling reaction.[6]
N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1-0.5 M) in a round-bottom flask.[3]
-
Addition of TFA: Cool the solution to 0°C using an ice bath. Slowly add TFA to the stirred solution. A common final concentration of TFA is 20-50% (v/v) in DCM.[3][4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[3][13]
-
Monitoring: Monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3][14]
-
Work-up: Once the reaction is complete, the solvent and excess TFA can be removed in vacuo. The resulting amine is typically obtained as a trifluoroacetate (B77799) salt.[3][15]
Two-Step Antibody-Drug Conjugation Workflow
This protocol provides a general workflow for conjugating a small molecule drug to an antibody using Boc-NH-PEG4-acid.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Activated Boc-NH-PEG4-NHS ester (from protocol 3.1)
-
Small molecule drug with a reactive group for the deprotected amine
-
Deprotection solution (e.g., 20-50% TFA in DCM)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., size-exclusion chromatography columns)
Procedure:
-
Linker Conjugation to Antibody:
-
Purification: Purify the Boc-protected linker-antibody conjugate using size-exclusion chromatography to remove excess linker and byproducts.[1]
-
Boc Deprotection:
-
Treat the purified conjugate with a deprotection solution (e.g., 20-50% TFA in DCM) to remove the Boc group and expose the terminal amine.[4]
-
Monitor the reaction to ensure complete deprotection without damaging the antibody.[4]
-
Remove the deprotection reagent, for example, by evaporation under a stream of nitrogen followed by purification.[1]
-
-
Drug Conjugation:
-
Conjugate the small molecule drug to the deprotected amine on the linker-antibody conjugate. The specific chemistry will depend on the reactive group on the drug.
-
-
Final Purification: Purify the final ADC using size-exclusion chromatography to remove any unconjugated drug and other impurities.[1]
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.
Visualizations
Chemical Structure of Boc-NH-PEG4-Acid
Caption: Chemical structure of Boc-NH-PEG4-acid.
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: A generalized workflow for ADC synthesis using Boc-NH-PEG4-acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
